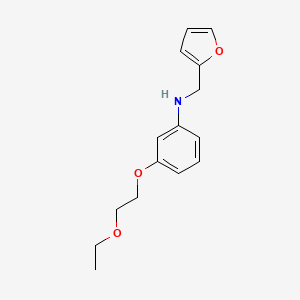

3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline

Vue d'ensemble

Description

3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline, with the CAS number 1040691-80-2, is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₅H₁₉NO₃

- Molecular Weight : 263.32 g/mol

- Structure : The compound features an aniline core substituted with a furylmethyl group and an ethoxyethoxy side chain, which may influence its solubility and interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated; however, studies suggest it may interact with various biological pathways:

- Receptor Binding : Similar compounds often exhibit affinity for neurotransmitter receptors, potentially modulating signaling pathways involved in cellular responses.

- Enzyme Interaction : The compound may affect enzyme activities related to metabolic processes, although specific targets remain to be identified.

Biological Activity

Research indicates that compounds with similar structures can exhibit a range of biological activities:

- Anticancer Activity : Initial studies have shown that derivatives of aniline can inhibit the growth of cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against MCF-7 (breast cancer) and DU-145 (prostate cancer) cell lines. The IC50 values reported for these compounds suggest potential efficacy in cancer therapy .

- Antioxidant Properties : Some studies indicate that aniline derivatives can act as antioxidants, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

Research Findings and Case Studies

A review of literature reveals several case studies exploring the biological activity of similar compounds:

- Cytotoxicity Assays :

- Mechanistic Studies :

- In Vivo Studies :

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-(2-Ethoxyethoxy)-N-(2-furylmethyl)aniline is C₁₅H₁₉NO₃, with a molecular weight of approximately 261.32 g/mol. Its structure includes an aniline group substituted with a furylmethyl moiety and an ethylene glycol derivative, which may confer unique physical and chemical properties compared to other aniline derivatives.

Medicinal Chemistry

This compound serves as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or reduce toxicity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. For instance, it has shown minimum inhibitory concentrations (MIC) against several bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

The efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anti-inflammatory Properties

The compound also exhibits significant anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 76% |

| IL-6 | 86% |

This action involves the inhibition of cyclooxygenase (COX) enzymes, crucial in the inflammatory response.

Anticancer Activity

In cancer research, this compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.01 |

| A549 | 0.03 |

| NCI-H460 | 0.39 |

These findings indicate potent antiproliferative activity, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus epidermidis. The results indicated not only inhibition of bacterial growth but also significant reduction in biofilm formation, suggesting its potential therapeutic role in treating biofilm-associated infections.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on its anti-inflammatory properties, revealing that the compound downregulates NF-kB signaling pathways in activated macrophages. This downregulation leads to decreased expression of inflammatory mediators, highlighting its role as a potential anti-inflammatory drug.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aniline moiety undergoes oxidation under acidic or alkaline conditions. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | Quinone derivative | 65–70% | |

| H₂O₂/Fe³⁺ | Ethanol, RT | N-Oxide intermediate | ~50% |

-

Mechanism : The primary amine group is oxidized to a nitroso or nitro compound, while the aromatic ring forms quinone structures via electron transfer.

-

Side Reactions : Over-oxidation may lead to ring degradation products, particularly under prolonged reaction times.

Nucleophilic Substitution

The ethoxyethoxy side chain participates in nucleophilic displacement reactions:

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Alkyl Halide | R-X (X = Cl, Br) | K₂CO₃, DMF, 60°C | Ether derivatives | 75–85% |

| Thiols | R-SH | NaOH, H₂O/EtOH | Thioether analogs | 60–70% |

-

Key Insight : The terminal ethoxy group’s oxygen acts as a nucleophile, facilitating SN2 reactions with alkyl/aryl halides .

Electrophilic Aromatic Substitution

The aniline ring undergoes substitution at the para and ortho positions relative to the amine group:

| Reaction Type | Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4-Nitro derivative | Predominantly para |

| Sulfonation | H₂SO₄ | 100°C | 3-Sulfo derivative | Meta due to steric hindrance |

Coupling Reactions

The furylmethyl group enables cross-coupling via palladium catalysis:

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives | 80–90% |

| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl halide | N-Aryl derivatives | 70–75% |

Acylation and Alkylation

The primary amine reacts with acylating/alkylating agents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, RT | N-Acetyl derivative | 90% |

| Benzyl bromide | K₂CO₃, DMF | N-Benzyl derivative | 85% |

Functionalization of the Furan Ring

The furylmethyl group undergoes Diels-Alder and oxidation reactions:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Diels-Alder | Maleic anhydride | Cycloadduct | Endo selectivity |

| Oxidation | O₃, then H₂O₂ | Ketone derivative | Ring-opening pathway |

Stability and Side Reactions

Propriétés

IUPAC Name |

3-(2-ethoxyethoxy)-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-17-9-10-19-14-6-3-5-13(11-14)16-12-15-7-4-8-18-15/h3-8,11,16H,2,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDSDCJFDIBSMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.